Product packaging for Fenbuconazole (phenyl D5)(Cat. No.:CAS No. 1398066-06-2)

Fenbuconazole (phenyl D5)

Cat. No.: B1459932
CAS No.: 1398066-06-2
M. Wt: 341.8 g/mol
InChI Key: RQDJADAKIFFEKQ-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Deuterated Analogues in Chemical Research

Deuterated analogues, also known as isotopically labeled compounds, are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This substitution results in a compound with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. aptochem.com

In analytical chemistry, particularly in techniques like mass spectrometry (MS), deuterated compounds are invaluable as internal standards. clearsynth.comtexilajournal.com An internal standard is a known amount of a substance added to a sample to aid in the quantification of a specific analyte. aptochem.com The use of a deuterated internal standard is considered the gold standard because it co-elutes with the analyte and has a similar ionization response, which helps to correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. aptochem.comtexilajournal.com This leads to more accurate and precise measurements. clearsynth.com

Significance of Isotopic Labeling for Tracing Studies

Isotopic labeling is a powerful technique used to track the movement and transformation of substances in biological and environmental systems. nih.govgeneralmetabolics.com By introducing a labeled compound, researchers can follow its path and identify its metabolites or degradation products. nih.gov Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. creative-proteomics.com

These tracing studies, often referred to as metabolic flux analysis, provide insights into biochemical pathways and the dynamics of metabolic networks. nih.govcreative-proteomics.com In environmental science, isotopic labeling helps to understand the fate and transport of pollutants, such as pesticides, in soil and water.

Overview of Fenbuconazole (B54123) and its Agricultural Relevance

Fenbuconazole is a triazole fungicide widely used in agriculture to control a broad spectrum of fungal diseases in crops like cereals, fruits, and vegetables. ontosight.ainih.gov It acts as a systemic, protectant, and curative agent by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. ontosight.aiherts.ac.uk This disruption of the fungal cell structure leads to the death of the pathogen. ontosight.ai

The mode of action of Fenbuconazole is the inhibition of the C14-demethylase enzyme (CYP51), which is critical for ergosterol production. researchgate.net Due to its effectiveness, Fenbuconazole is a significant tool for managing crop diseases and preventing yield losses. chemicalbook.com However, its use has also prompted research into its environmental behavior and potential for resistance development in fungal populations. researchgate.netfrac.info

Chemical and Physical Properties

Below are tables detailing the chemical and physical properties of Fenbuconazole and its deuterated analogue, Fenbuconazole (phenyl D5).

Table 1: Chemical Properties of Fenbuconazole and Fenbuconazole (phenyl D5)

Property Fenbuconazole Fenbuconazole (phenyl D5)
CAS Number 114369-43-6 lgcstandards.com 1398066-06-2 lgcstandards.com
Molecular Formula C₁₉H₁₇ClN₄ nih.gov C₁₉D₅H₁₂ClN₄ lgcstandards.com
Molecular Weight 336.82 g/mol 341.85 g/mol lgcstandards.com

| Synonym | 4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile nih.gov | 4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile lgcstandards.com |

Table 2: Physical Properties of Fenbuconazole

Property Value
Water Solubility Low herts.ac.uk
Log P (Octanol/Water Partition Coefficient) 3.23 chemeo.com

| Volatility | Not volatile herts.ac.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN4 B1459932 Fenbuconazole (phenyl D5) CAS No. 1398066-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJADAKIFFEKQ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044315
Record name 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398066-06-2
Record name 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Labeling of Fenbuconazole Phenyl D5

General Synthetic Routes for Fenbuconazole (B54123)

The synthesis of Fenbuconazole typically involves a multi-step process. One common route starts with 2-(4-chlorophenyl)acetic acid. globethesis.com This starting material undergoes a series of reactions including esterification, reduction, and chlorination to form key intermediates. globethesis.com

A crucial step in the synthesis is the nucleophilic reaction to form 4-(4-chlorophenyl)-2-phenyl-butanenitrile. globethesis.com This is followed by a reaction with dibromomethane (B42720) and subsequent condensation with potassium 1,2,4-triazol-1-ide to yield the final Fenbuconazole product. globethesis.com Optimization of reaction conditions, such as the choice of base and temperature, is critical to achieving a high yield of the final product. globethesis.com Through processes like salifying or recrystallization, a purity of 99% can be attained. globethesis.com

Another synthetic approach involves the copper-catalyzed enantioselective coupling reaction of (hetero)aryl iodides with α-alkyl substituted cyanoacetates. researchgate.net This method allows for the preparation of chiral α,α-diaryl substituted γ-lactones and has been applied to the asymmetric synthesis of (S)-(+)-Fenbuconazole. researchgate.net

Deuterium (B1214612) Incorporation Techniques for Specific Labeling

The introduction of deuterium atoms into a molecule, particularly at specific sites, requires specialized techniques. For the synthesis of Fenbuconazole (phenyl D5), the deuterium atoms are incorporated into the phenyl ring. This is typically achieved by using a deuterated starting material or through a hydrogen-isotope exchange (HIE) reaction on a late-stage intermediate or the final Fenbuconazole molecule.

Late-stage C-H activation is a powerful tool for introducing deuterium. researchgate.net Transition metal catalysis, particularly with iridium complexes, is a common method for achieving selective deuteration. nih.govsnnu.edu.cn These catalysts can direct the exchange of hydrogen for deuterium at specific positions on an aromatic ring. snnu.edu.cn The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation at the desired phenyl group.

Photocatalytic methods also offer a mild and efficient way to deuterate organic compounds. assumption.edu These reactions can proceed through radical pathways, allowing for the deuteration of various functional groups, including aryl groups. assumption.edu The use of a photocatalyst and a deuterium source, such as deuterated water (D₂O), can facilitate the specific labeling of the phenyl ring in Fenbuconazole. researchgate.net

Isotopic Purity and Characterization for Research Applications

The utility of Fenbuconazole (phenyl D5) in research is highly dependent on its isotopic purity and accurate characterization. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

Characterization Techniques: A combination of analytical methods is employed to confirm the structure and determine the isotopic purity of Fenbuconazole (phenyl D5).

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary technique for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. nih.govresearchgate.net This allows for the calculation of the percentage of the desired D5-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR are invaluable for confirming the positions of the deuterium labels and assessing isotopic enrichment. rsc.orgnih.gov ¹H NMR can show the reduction in signal intensity at the deuterated positions, while ²H NMR directly detects the deuterium atoms, confirming their location on the phenyl ring. nih.govgoogle.com Quantitative NMR (qNMR) methods can provide accurate measurements of isotopic abundance. nih.gov

Research Applications: Fenbuconazole (phenyl D5) is used as an internal standard in quantitative analysis, such as in studies monitoring the environmental fate of Fenbuconazole. The labeled compound's distinct mass allows it to be differentiated from the unlabeled analyte, enabling accurate quantification even at low concentrations. In metabolic studies, the deuterium label helps in tracing the metabolic pathways of Fenbuconazole in various organisms. fao.org The stability of the C-D bond compared to the C-H bond can also provide insights into the mechanisms of metabolic degradation. researchgate.net

Environmental Fate and Transport of Fenbuconazole Traced by Fenbuconazole Phenyl D5

Sorption to Environmental Matrices

Sorption to soil and sediment is a critical process affecting the bioavailability and transport of fenbuconazole (B54123). This process is governed by the physicochemical properties of the fungicide and the characteristics of the environmental matrix, particularly soil.

The adsorption of fenbuconazole to soil particles is a key factor that limits its mobility and potential to leach into groundwater herts.ac.uk. The process is often described using adsorption coefficients, which quantify the partitioning of the chemical between the soil and water phases. Studies on similar non-ionic pesticides show that adsorption can typically be described by the Freundlich isotherm equation, indicating a heterogeneous sorption process researchgate.netnih.gov. The strength of this adsorption is influenced by factors such as soil pH and composition nih.govresearchgate.net. For instance, the adsorption of the related triazole fungicide tebuconazole was found to be inversely correlated with soil pH nih.gov.

ParameterDescriptionSignificance
Freundlich Adsorption Coefficient (Kf)An indicator of the adsorption capacity of a soil for a pesticide. Higher values indicate stronger adsorption.Determines the extent to which fenbuconazole will be retained by the soil versus remaining in the soil solution.
Linear Adsorption Coefficient (Kd)Represents the ratio of the amount of pesticide adsorbed by the soil to the amount in the soil solution at equilibrium.Provides a measure of the partitioning behavior of the compound in a specific soil-water system. researchgate.net
Groundwater Ubiquity Score (GUS)An index used to estimate the leaching potential of a pesticide.Helps in assessing the risk of groundwater contamination.

Soil organic matter (SOM) is a primary determinant in the sorption of non-ionic pesticides like fenbuconazole researchgate.netnih.gov. The high affinity of these compounds for SOM is a result of partitioning into the organic carbon matrix nih.gov. Statistical evaluations have shown a direct proportionality between soil organic matter content and the adsorption of pesticides researchgate.net. The chemical characteristics and composition of the SOM, not just its total content, can significantly define the sorption processes nih.gov. For related fungicides, it has been demonstrated that amending soil with organic matter can significantly increase retention and reduce the potential for pollution at non-targeted sites researchgate.net.

Degradation Pathways in Environmental Compartments

Degradation is a key process that leads to the dissipation of fenbuconazole in the environment. It can occur through metabolic processes mediated by microorganisms or through abiotic pathways such as hydrolysis and photolysis.

Fenbuconazole degradation in soil occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with microbial activity playing a significant role researchgate.net. Studies have shown that the degradation is stereoselective, meaning one enantiomer (a mirror-image form of the molecule) degrades preferentially over the other. Specifically, (-)-fenbuconazole was found to be preferentially degraded in both acidic and alkaline soils under both aerobic and anaerobic conditions researchgate.netacs.orgnih.gov.

ConditionPreferentially Degraded EnantiomerKey MetabolitesRelative Degradation Rate
Aerobic(-)-fenbuconazole acs.orgnih.govRH-9129, RH-9130 acs.orgnih.govFaster than anaerobic researchgate.net
Anaerobic(-)-fenbuconazole acs.orgnih.govRH-9129, RH-9130 acs.orgnih.govSlower than aerobic researchgate.net

Aqueous hydrolysis is a chemical degradation process involving reaction with water. Fenbuconazole is considered stable to hydrolysis under typical environmental pH conditions herts.ac.uk.

Photolysis, or degradation by light, is another potential abiotic pathway. While some sources indicate fenbuconazole is stable to aqueous photolysis herts.ac.uk, other research demonstrates that it undergoes transformation under UV-visible irradiation. This irradiation does not necessarily break down the molecule completely but can lead to isomerization, forming various photo-isomers through cyclization processes nih.gov. Studies have shown that UV-C light can significantly degrade fenbuconazole residues on surfaces, with degradation being more rapid than for some other fungicides biorxiv.org. For instance, on a glass surface, 24% of fenbuconazole was degraded after one minute of exposure to UV light biorxiv.org.

ProcessRate / StabilityProductsSource
Aqueous HydrolysisStableN/A herts.ac.uk
Aqueous Photolysis (UV-Visible)Undergoes isomerizationSeven isomers detected in one study nih.gov
Photolysis (UV-C on surfaces)~70% degradation in 30 min on glassDegradation products biorxiv.org

Microbial decomposition is a primary driver for the dissipation of fenbuconazole in soil environments researchgate.net. The stereoselective degradation observed in soil metabolism studies strongly points to the involvement of specific microbial enzymes that can differentiate between the enantiomers of the fungicide and its metabolites researchgate.net. While specific microbial species responsible for fenbuconazole degradation are not detailed in the provided context, studies on the related triazole fungicide tebuconazole show it can stimulate the proliferation of certain soil bacteria (e.g., from the phyla Proteobacteria and Actinobacteria) and fungi mdpi.com. This suggests that members of these microbial groups may possess the metabolic capability to utilize triazole fungicides as a source of carbon or energy, or to detoxify them through enzymatic action, leading to their breakdown in the soil.

Identification and Characterization of Environmental Transformation Products

The biotransformation of fenbuconazole in the environment leads to the formation of several degradation products. Studies have identified a range of these transformation products, which can sometimes possess their own toxicological properties. Known environmental transformation products of fenbuconazole include Triazole alanine (B10760859), Hydroxy Fenbuconazole, 1,2,4 triazole, Hydroxy-Triazole, and 1,2,4 triazole acetic-acid nih.gov.

Further complex transformation products have also been identified, such as RH-6467 (4-(4-chlorophenyl)-2-(methyl-1H-1,2,4-triazole)-4-oxo-2-phenyl butane (B89635) nitrile), RH-6468 ("iminolactone"), 1,2 dihydro-triazolone, and RH-9129 (cis-5-(4-chlorophenyl) dihydro-3-phenyl-3-(1H-1,2,3-triazol-1-yl)methyl-2(3H)-furanone) nih.gov.

Research into the chiral nature of fenbuconazole has revealed stereoselective degradation and transformation in soil environments nih.govacs.orgresearchgate.net. Studies investigating the enantioselective degradation of fenbuconazole and its chiral metabolites, RH-9129 and RH-9130, have shown that different stereoisomers degrade at different rates under both aerobic and anaerobic conditions nih.govacs.orgresearchgate.net. For instance, in both alkaline and acidic soils, the (-)-fenbuconazole enantiomer was found to degrade preferentially nih.govacs.org. The formation of the four stereoisomers of the metabolites RH-9129 and RH-9130 also showed distinct patterns depending on the soil type, with the (-)-RH-9129 stereoisomer consistently being the most abundant transformation product in the studied soils nih.govacs.org.

Persistence in Soil and Water Systems

Fenbuconazole can be a persistent compound in both soil and aquatic environments, with its degradation rate being highly dependent on local environmental conditions herts.ac.uk.

In soil, fenbuconazole is characterized as being moderately persistent to persistent epa.govepa.gov. Laboratory studies have determined its aerobic soil metabolism half-life to be as long as 367 days epa.govepa.gov. Under anaerobic conditions, degradation is even slower, with half-lives ranging from 451 to 655 days epa.govepa.gov. The compound is stable to hydrolysis at pH levels of 5, 7, and 9, which contributes to its persistence in various soil and water systems epa.govepa.gov. The triazole moiety of the fenbuconazole molecule is noted to be particularly persistent epa.gov.

Table 1: Degradation Half-life of Fenbuconazole in Various Environmental Conditions

ConditionHalf-life (days)
Soil Photolysis79
Aerobic Soil Metabolismup to 367
Anaerobic Soil Metabolism451 - 655
Terrestrial Field Dissipation157 - 407

Environmental Mobility and Potential for Distribution

The mobility of fenbuconazole in the environment is largely dictated by its interaction with soil particles. The principal mechanism for its dissipation appears to be adsorption to soil, a process that is enhanced in soils with higher organic matter content epa.gov.

Based on its physicochemical properties, fenbuconazole is generally not expected to leach significantly into groundwater herts.ac.uk. It is described as being slightly mobile to immobile in soil epa.gov. Laboratory studies using soil columns have confirmed this, showing that aged residues of fenbuconazole have a slight potential to leach in sandy loam soils epa.govepa.gov. The adsorption of fenbuconazole to soil particles, which increases with the soil's organic matter content, is a key factor in limiting its vertical movement through the soil profile epa.gov. However, at sites with conditions that favor leaching, such as soils with low organic matter content and shallow groundwater, the potential for groundwater contamination may be higher epa.govepa.gov.

Terrestrial field dissipation studies provide a more comprehensive understanding of a pesticide's fate under real-world conditions, integrating processes such as degradation, volatilization, leaching, and runoff epa.gov. For fenbuconazole, acceptable terrestrial field dissipation data have shown it to be moderately persistent to persistent, with observed half-lives at four different sites ranging from 157 to 407 days epa.govepa.gov. These studies also observed minimal leaching of the parent compound and its degradates epa.govepa.gov. The long half-lives observed in both aerobic soil metabolism and terrestrial field dissipation studies suggest that repeated applications over multiple growing seasons could lead to an accumulation of fenbuconazole residues in the soil epa.gov.

While leaching into groundwater is considered a slight risk, the transport of fenbuconazole to aquatic systems via surface runoff is a more significant pathway. Due to its persistence and tendency to adsorb to soil particles, accumulated soil residues can be carried along with sediments during runoff events epa.gov. This makes fenbuconazole available for transport into adjacent water bodies, particularly after rainfall events. The extent of this transport is influenced by factors such as the timing and intensity of rainfall after application, field topography, and soil type.

Metabolic Pathways and Biotransformation of Fenbuconazole in Non Human Organisms Using Fenbuconazole Phenyl D5

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Organisms

Studies in multiple non-human organisms, including rats, goats, and chickens, have characterized the ADME profile of Fenbuconazole (B54123). Research using labeled compounds demonstrates that Fenbuconazole is rapidly absorbed and subsequently eliminated. fao.org

In rats, the primary route of excretion is through the feces, which is indicative of significant biliary excretion. fao.orgnih.gov There is no evidence suggesting any significant retention or accumulation of the compound in tissues over time. fao.org Similarly, studies in lactating goats and chickens show extensive metabolism and excretion. fao.org Dermal absorption has been found to be relatively low. fao.org

The distribution of Fenbuconazole and its metabolites varies across different tissues. In lactating goats, the parent compound is found at very low levels in milk, with the major metabolites being 1,2,4-triazole (B32235) and triazolylalanine. fao.org In tissues, the highest total radioactive residue (TRR) is typically found in the liver, followed by the kidney, muscle, and fat. fao.org In chickens, Fenbuconazole is the major component found in fat, while the liver contains predominantly metabolites like glucuronide conjugates and the free triazole. fao.org

The table below summarizes the key ADME characteristics of Fenbuconazole in various organisms.

OrganismAbsorptionDistributionMetabolismExcretion
Rat RapidNo significant tissue retentionExtensiveMainly in feces via biliary excretion fao.orgnih.gov
Goat RapidHighest residues in liver, low levels in milk fao.orgExtensivePrimarily via feces
Chicken RapidParent compound in fat; metabolites in liver fao.orgExtensivePrimarily via feces

Identification of Metabolic Pathways and Key Enzymes

The biotransformation of Fenbuconazole is extensive and involves a series of Phase I and Phase II metabolic reactions. fao.org The key enzymes driving these transformations are from the cytochrome P450 (CYP450) superfamily. nih.gov Studies in mice have shown that Fenbuconazole acts as a phenobarbital-type inducer of liver cytochrome P450 enzymes, specifically affecting CYP2B forms. fao.orgnih.gov This induction can lead to increased metabolism of the compound. fao.org The metabolic pathways can be categorized into several main types of reactions.

One of the primary Phase I metabolic pathways is the oxidation and hydroxylation at various positions on the molecule, including the phenyl rings. fao.org This hydroxylation increases the water solubility of the compound, facilitating further metabolism and excretion. A key metabolite identified from this pathway is the 4-hydroxy derivative of Fenbuconazole. This hydroxylated intermediate is then readily available for subsequent conjugation reactions. In goats, for example, the glucuronide conjugate of this 4-hydroxy derivative has been identified as a major component in the liver. fao.org

In plant species such as peaches, wheat, and peanuts, a significant metabolic pathway involves the oxidation of the benzylic carbon atom—the carbon adjacent to the chlorophenyl ring. fao.org This process leads to the formation of several characteristic metabolites, including a ketone and two isomeric lactones. fao.org These plant metabolites have also been identified in rat metabolism studies, indicating a shared pathway across different biological kingdoms. fao.org Strong oxidizing agents are known to oxidize benzylic carbons that have at least one hydrogen atom, converting them into carboxylic acids or ketones. chemistrysteps.commasterorganicchemistry.com This reactivity is due to the resonance stabilization of the intermediate benzylic radical or cation. chemistrysteps.com

Following Phase I oxidative reactions, the resulting hydroxylated metabolites undergo Phase II conjugation to further increase their polarity and facilitate their elimination from the body. fao.org The predominant conjugation process for Fenbuconazole metabolites is glucuronidation, where glucuronic acid is attached to the molecule. fao.org Sulfation also occurs, but to a lesser extent. fao.org Glucuronide conjugates have been identified as major metabolites in the livers of both goats and chickens, underscoring the importance of this pathway in the detoxification and clearance of Fenbuconazole. fao.org

A crucial step in the degradation of Fenbuconazole within biological systems is the cleavage of the bond linking the 1,2,4-triazole moiety to the rest of the carbon structure. fao.org This cleavage results in the formation of free 1,2,4-triazole and its subsequent metabolites. fao.org Metabolites such as triazolylalanine (TA) and triazolylacetic acid (TAA) have been identified as predominant components in wheat grain, demonstrating this pathway's significance in plants. fao.org The free 1,2,4-triazole has also been found in the milk and liver of dosed goats and in chicken eggs and liver, confirming that this cleavage is a common metabolic route in animals as well. fao.org

Characterization of Metabolites and Degradation Products within Biological Systems

A variety of metabolites and degradation products of Fenbuconazole have been identified and characterized across different organisms and environmental matrices. The use of isotopically labeled Fenbuconazole has been instrumental in identifying these compounds in complex biological samples. fao.org

In animals like goats and chickens, the metabolic profile includes both Phase I and Phase II products. Key identified metabolites include the parent compound, hydroxylated derivatives, and their glucuronide conjugates. fao.org Specific metabolites such as 4-(4-chlorophenyl)-2-hydroxymethyl-2-(phenyl)butanenitrile (RH-7968) have been found in goat liver. fao.org Products from the cleavage of the triazole ring, namely 1,2,4-triazole and triazolylalanine (TA), are also significant metabolites in animal tissues and milk. fao.org

In plants, the metabolic profile is characterized by oxidation at the benzylic carbon, leading to two isomeric lactones and a ketone. fao.org Furthermore, cleavage of the triazole moiety is a major pathway, especially in wheat, leading to high concentrations of triazolylalanine (TA) and triazolylacetic acid (TAA) in the grain. fao.org

Studies in lizards have also identified metabolites such as RH-6467, RH-9029 & RH-9030, and keto-mchlorophenol in the liver. nih.gov In soil, enantioselective degradation occurs, leading to the formation of chiral metabolites designated as RH-9129 and RH-9130. nih.govacs.org

The table below presents a summary of the major metabolites identified in various biological systems.

MetaboliteOrganism(s) / SystemMetabolic Pathway
Isomeric LactonesPlants (Peaches, Wheat, Peanuts), Rats fao.orgBenzylic Carbon Oxidation
Ketone DerivativePlants, Rats fao.orgBenzylic Carbon Oxidation
4-hydroxy derivative (and its glucuronide)Goats, Chickens fao.orgPhenyl Ring Oxidation, Glucuronidation
4-(4-chlorophenyl)-2-hydroxymethyl-2-(phenyl)butanenitrile (RH-7968)Goats fao.orgOxidation
1,2,4-TriazoleGoats, Chickens fao.orgCleavage of Triazole Linkage
Triazolylalanine (TA)Goats, Wheat fao.orgCleavage of Triazole Linkage
Triazolylacetic Acid (TAA)Wheat fao.orgCleavage of Triazole Linkage
RH-9129 and RH-9130Soil nih.govacs.orgDegradation
RH-6467, RH-9029 & RH-9030, keto-mchlorophenolLizards nih.govGeneral Metabolism

Comparative Metabolic Studies of Labeled vs. Unlabeled Fenbuconazole in Non-Human Organisms Lacking Direct Comparative Data

Fenbuconazole is a triazole fungicide that undergoes extensive metabolism in organisms. The metabolic pathways generally involve oxidation and hydroxylation, followed by conjugation to form sulfates and glucuronides. nih.gov Studies in rats have shown that fenbuconazole is rapidly absorbed and eliminated, primarily through feces, with significant biliary excretion. nih.gov In these studies, radiolabeling with isotopes like 14C has been instrumental in identifying a range of metabolites.

The use of deuterium-labeled compounds, such as Fenbuconazole (phenyl D5), in metabolic studies is a common strategy to investigate the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. Replacing hydrogen with deuterium (B1214612), a heavier isotope, can slow down metabolic reactions that involve the cleavage of the carbon-hydrogen bond. This can lead to altered pharmacokinetic profiles and changes in the proportion of different metabolites formed.

Although the principle of the kinetic isotope effect is well-established, specific studies applying this to Fenbuconazole (phenyl D5) and comparing its metabolic profile to unlabeled fenbuconazole in non-human organisms have not been identified in comprehensive literature searches. Such a study would be expected to provide valuable insights into the specific metabolic steps that are sensitive to isotopic substitution on the phenyl ring of the fenbuconazole molecule.

In the absence of direct comparative data for Fenbuconazole (phenyl D5), general metabolic pathways for unlabeled fenbuconazole have been characterized in various non-human organisms. For instance, in soil, fenbuconazole undergoes degradation, and studies have focused on the enantioselective behavior of its chiral metabolites. nih.gov Research has shown that the degradation rates and the types of metabolites formed can vary depending on environmental conditions and the microbial communities present.

A comparative study, if conducted, would likely involve administering both Fenbuconazole (phenyl D5) and unlabeled fenbuconazole to non-human organisms (e.g., rats, soil microorganisms) and analyzing the resulting metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS). The data from such a study would allow for a direct comparison of the metabolic rates and the relative abundance of different metabolites, potentially highlighting the specific enzymes and metabolic pathways involved in the biotransformation of the phenyl moiety of fenbuconazole.

Without such dedicated research, any discussion on the comparative metabolism of Fenbuconazole (phenyl D5) versus unlabeled fenbuconazole remains speculative and based on the general principles of the kinetic isotope effect.

Data Table

Due to the lack of available research, a data table comparing the metabolic pathways and biotransformation of Fenbuconazole (phenyl D5) versus unlabeled fenbuconazole cannot be generated.

Mechanisms of Fungicide Action and Fungal Resistance to Fenbuconazole

Fenbuconazole (B54123) (phenyl D5) Mode of Action as a Sterol Biosynthesis Inhibitor (SBI)

The primary fungicidal activity of Fenbuconazole (phenyl D5) is the disruption of ergosterol (B1671047) production, an essential component of the fungal cell membrane. cabidigitallibrary.orgpatsnap.com As an SBI, it targets a specific enzyme in the ergosterol biosynthesis pathway, leading to a cascade of events that compromise the fungus's viability. cabidigitallibrary.orgresearchgate.net

Fenbuconazole (phenyl D5) acts by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51. cabidigitallibrary.orgapsnet.orgnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. patsnap.comresearchgate.net The triazole group within the fenbuconazole molecule binds to the heme iron prosthetic group in the active site of the CYP51 enzyme. exlibrisgroup.com This binding prevents the enzyme from performing its function: the oxidative removal of the 14α-methyl group from lanosterol, a key step in the sterol synthesis pathway. cabidigitallibrary.orgresearchgate.net This inhibition is highly specific to the fungal enzyme, which is a cornerstone of the azole class of antifungals. nih.gov

The inhibition of CYP51 by Fenbuconazole (phenyl D5) has two major consequences for the fungal cell. Firstly, it halts the production of ergosterol, the primary sterol in fungal cell membranes. cabidigitallibrary.orgpatsnap.com Ergosterol is vital for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane, analogous to the role of cholesterol in mammalian cells. patsnap.comnih.gov

Secondly, the blockage of this metabolic step leads to the accumulation of toxic methylated sterol precursors, such as lanosterol. patsnap.comfrontiersin.org The depletion of ergosterol and the buildup of these abnormal sterol intermediates disrupt the architecture and function of the cell membrane. nih.govnih.gov This disruption increases membrane permeability and interferes with the activity of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation. patsnap.comnih.gov

Molecular Mechanisms of Fungal Resistance to Azoles

The extensive use of azole fungicides like fenbuconazole has led to the development of resistance in many fungal populations. researchgate.net This resistance can arise through several molecular mechanisms that either alter the drug's target, reduce its intracellular concentration, or both. nih.govresearchgate.net

One of the most common mechanisms of azole resistance involves modifications to the target enzyme, CYP51, resulting from point mutations in the gene that encodes it. apsnet.orgfrontiersin.org These mutations can lead to amino acid substitutions in the enzyme's structure, which may decrease the binding affinity of fenbuconazole to its target site. nih.gov With reduced binding, the fungicide is less effective at inhibiting the enzyme, allowing ergosterol synthesis to continue even in the presence of the chemical. Numerous mutations in the cyp51A and cyp51B genes have been identified in resistant fungal strains. frontiersin.orgmdpi.comresearchgate.net

Table 1: Examples of Amino Acid Substitutions in CYP51 Associated with Azole Resistance

Fungal SpeciesMutationEffect on Azole Affinity
Aspergillus fumigatusG54WReduced
Aspergillus fumigatusM220K/I/RReduced
Aspergillus fumigatusY433NReduced
Botrytis cinereaG476SReduced
Fusarium solani species complexL218Implicated in low susceptibility

Another significant resistance mechanism is the overexpression of the CYP51 gene. apsnet.orgnih.gov In this scenario, the fungal cell produces a much larger quantity of the CYP51 enzyme than normal. nih.gov Even though the fungicide can still bind to and inhibit the enzyme, the sheer abundance of target enzyme molecules overwhelms the fungicide. frontiersin.org This allows a sufficient number of CYP51 enzymes to remain active and carry out ergosterol biosynthesis. nih.gov Studies have shown that resistant isolates of various fungi can exhibit significantly higher expression levels of the CYP51 gene compared to sensitive isolates. nih.govapsnet.org This overexpression can be caused by insertions or repeated elements in the promoter region of the gene, which act as transcriptional enhancers. apsnet.orgfrontiersin.org

Table 2: Examples of CYP51 Overexpression in DMI-Resistant Fungi

Fungal SpeciesFungicideFold Increase in CYP51 Expression
Blumeriella jaapiiDMI Fungicides5- to 12-fold
Venturia inaequalisDifenoconazole9- to 13-fold
Botrytis cinereaPyrisoxazole1.5- to 3.2-fold

Fungi can also develop resistance by actively pumping the fungicide out of the cell, thereby reducing its intracellular concentration to sub-lethal levels. nih.govnih.gov This process is mediated by membrane-bound transporter proteins known as efflux pumps. nih.govresearchgate.netotago.ac.nz There are two main superfamilies of these pumps involved in azole resistance:

ATP-Binding Cassette (ABC) transporters: These are primary transporters that use the energy from ATP hydrolysis to actively expel a wide range of substances, including azole fungicides, from the cell. nih.gov

Major Facilitator Superfamily (MFS) transporters: These are secondary transporters that utilize the proton motive force (the electrochemical gradient of protons across the membrane) to drive the efflux of drugs. nih.gov

Overexpression of the genes encoding these transporter proteins is a frequent cause of multidrug resistance (MDR) in fungi, as it prevents various antifungal agents from reaching their intracellular targets. researchgate.netnih.gov

Table 3: Key Efflux Pump Proteins Implicated in Azole Resistance

Transporter FamilyProtein ExamplesFungal Genera
ABCCdr1p, Cdr2pCandida
ABCAtrFAspergillus
MFSCaMdr1pCandida
MFSMfs1Aspergillus

Cross-Resistance Patterns in Fungal Pathogens

Fenbuconazole is a member of the demethylation inhibitor (DMI) class of fungicides, also known as sterol biosynthesis inhibitors (SBIs), which target the C14-demethylase enzyme encoded by the CYP51 (or ERG11) gene. Due to this specific, site-specific mode of action, there is a significant potential for cross-resistance among different fungicides within the DMI group. Cross-resistance occurs when a fungal pathogen develops resistance to one DMI fungicide and, as a result, exhibits reduced sensitivity to other fungicides in the same class, even without direct exposure to them. However, the patterns of cross-resistance are not always uniform and can vary significantly depending on the fungal species, the specific DMI compounds, and the underlying genetic resistance mechanisms.

Research into cross-resistance patterns is crucial for developing effective disease management strategies. While it is generally considered that cross-resistance exists among all active ingredients in the DMI group, empirical evidence indicates that resistance can affect different members of the group to varying degrees. Often, older DMI fungicides are more affected by resistance than newer ones.

A significant body of research on cross-resistance involving DMI fungicides has focused on Monilinia fructicola, the causal agent of brown rot in stone fruits. Studies have investigated the sensitivity of M. fructicola isolates to various DMIs, including fenbuconazole, propiconazole, tebuconazole, and myclobutanil. In Brazilian orchards, for instance, a study of 93 isolates revealed that those with a specific mutation in the MfCYP51 gene, known as G461S, showed significantly higher EC50 values (the effective concentration to inhibit 50% of growth) for several DMIs compared to wild-type isolates. This indicates a pattern of cross-resistance conferred by this mutation.

The study detected incomplete cross-resistance between propiconazole and tebuconazole in both wild-type and G461S mutant populations. Interestingly, no cross-sensitivity was observed between prothioconazole and the other tested DMIs in wild-type isolates, suggesting it may be effective against certain populations with reduced sensitivity to other DMIs.

Table 1. Mean EC50 values of DMI fungicides against Monilinia fructicola isolates with and without the G461S mutation.
CompoundGenotypeMean EC50 (µg/ml)
MyclobutanilG461S Mutants8.443
Wild-Type1.13
PropiconazoleG461S Mutants0.236
Wild-Type0.026
ProthioconazoleG461S Mutants0.115
Wild-Type0.002
TebuconazoleG461S Mutants1.482
Wild-Type0.096

Further research has explored the efficacy of newer DMI fungicides in the context of existing resistance. Mefentrifluconazole, a newer triazole, was tested against various DMI-sensitive and DMI-resistant fungal pathogens. Cross-resistance to mefentrifluconazole was confirmed in all tested fungal species that were resistant to other DMIs, although the activity levels varied. For example, mefentrifluconazole showed higher sensitivity against Monilinia fructicola compared to other DMIs. In contrast, its inhibitory activity was similar to or slightly less than that of difenoconazole, tebuconazole, and propiconazole against species like Colletotrichum spp., Alternaria alternata, and Cercospora beticola.

Table 2. Comparative activity and cross-resistance of Mefentrifluconazole and other DMI fungicides against various fungal pathogens.
Fungal PathogenComparative Activity of MefentrifluconazoleCross-Resistance Confirmed
Monilinia fructicolaHigher activity compared to other DMIsYes
Colletotrichum spp.Equal or slightly inferior activity compared to difenoconazole, tebuconazole, propiconazoleYes
Alternaria alternata sp. complexEqual or slightly inferior activity compared to difenoconazole, tebuconazole, propiconazoleYes
Cercospora beticolaEqual or slightly inferior activity compared to difenoconazole, tebuconazole, propiconazoleYes
Podosphaera xanthiiEqual or slightly inferior activity and cross-resistance observed with triflumizole, myclobutanil, and difenoconazoleYes

The genetic underpinnings of DMI resistance often involve not just point mutations in the CYP51 gene but also other mechanisms like the presence of genetic insertion elements in the gene's promoter region. In M. fructicola, an element named 'Mona' has been identified and linked to DMI resistance. However, studies have shown that 'Mona' is not always present in resistant isolates, suggesting it contributes to only a portion of the quantitative resistance response and that other mechanisms are also involved. This complexity in resistance mechanisms contributes to the variable and incomplete cross-resistance patterns observed in fungal pathogen populations.

Advanced Analytical Methodologies for Fenbuconazole Phenyl D5 Tracing

High-Resolution Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with chromatography is a cornerstone for the analysis of Fenbuconazole (B54123). These techniques offer exceptional sensitivity and selectivity, allowing for the confident identification and quantification of the target analyte even at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the preferred method due to its applicability to a wide range of pesticides, including thermally labile compounds. austinpublishinggroup.com For Fenbuconazole analysis, reversed-phase liquid chromatography is commonly employed. researchgate.netnih.gov The coupling of LC with a tandem mass spectrometer (MS/MS) allows for the selection of a specific precursor ion corresponding to Fenbuconazole, which is then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out background noise from the sample matrix. researchgate.net Studies have demonstrated the successful use of LC-MS/MS for the enantioselective determination of Fenbuconazole and its metabolites in soil and water. nih.govfao.org

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for Fenbuconazole analysis. austinpublishinggroup.com GC-MS methods can offer high sensitivity, and when coupled with tandem mass spectrometry, provide excellent selectivity. researchgate.net The analysis by GC-MS involves the separation of volatile compounds in a capillary column followed by ionization and detection. nih.gov While both LC-MS/MS and GC-MS are suitable, LC-MS/MS is often favored as it can provide molecular weight information from the protonated molecular ion, which aids in confirming the compound's identity. austinpublishinggroup.com

The table below summarizes typical mass spectrometric parameters used for the analysis of Fenbuconazole.

ParameterLC-MS/MSGC-MS
Precursor Ion (m/z) 337.1 researchgate.netnih.gov-
Product Ions (m/z) 125.1, 70.0 researchgate.netnih.gov129, 198, 125 nih.gov
Ionization Mode Electrospray Ionization (ESI) nih.govElectron Ionization (EI) nih.gov
Instrument Type Quadrupole-linear ion trap (QqLIT), Exploris 240 Thermo Scientific nih.goveurofins.comQP 2010 GC–MS nih.gov

Application of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification method that utilizes isotopically labeled standards, such as Fenbuconazole (phenyl D5). In this technique, a known amount of the deuterated standard is added to the sample prior to extraction and cleanup. Fenbuconazole (phenyl D5) is an ideal internal standard because it has nearly identical chemical and physical properties to the non-labeled analyte, meaning it behaves similarly during sample preparation and analysis. esslabshop.com

The key advantage of IDMS is its ability to compensate for the loss of analyte during sample processing and for matrix effects (signal suppression or enhancement) during ionization. Since the labeled standard and the native analyte are affected proportionally, the ratio of their signals remains constant. Quantification is therefore based on the measured signal ratio of the native analyte to the isotopically labeled standard. The use of deuterated analogs with MS/MS has been shown to reduce interference from naturally occurring 13C isotopomers, allowing for more precise measurements. researchgate.net This approach has been successfully applied in the structural elucidation of pesticide isomers and transformation products, where the use of a labeled standard like cyprodinil-D5 provided greater confidence in the results. researchgate.net

Chromatographic Separation Techniques for Deuterated Compounds

The chromatographic separation of Fenbuconazole (phenyl D5) from the native compound is not necessary, as they are distinguished by their different mass-to-charge ratios in the mass spectrometer. However, effective chromatographic separation from other components in the sample matrix is crucial to prevent ion suppression and ensure accurate detection.

For LC-based methods, reversed-phase chromatography is commonly used. A study on the enantioselective determination of Fenbuconazole and its metabolites utilized a Chiralcel OD-RH column, demonstrating the capability to separate stereoisomers. nih.govfao.orgresearchgate.net Another method for the simultaneous detection of multiple chiral fungicides, including Fenbuconazole, employed a chiral stationary phase of cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate). researchgate.net Supercritical fluid chromatography (SFC) coupled with MS/MS has also been developed for the rapid separation of Fenbuconazole stereoisomers. nih.gov

For GC-based methods, capillary columns such as a HP-5MS are typically employed. nih.gov The separation is achieved based on the compound's volatility and interaction with the stationary phase. A programmed temperature gradient is used to elute the compounds of interest at specific retention times. nih.gov Because the five deuterium (B1214612) atoms in Fenbuconazole (phenyl D5) result in a negligible change in polarity and volatility, its retention time is virtually identical to that of the unlabeled Fenbuconazole under typical GC or LC conditions.

The following table details examples of chromatographic columns used for Fenbuconazole analysis.

TechniqueColumn TypeStationary Phase
LC-MS/MS Chiralcel OD-RH nih.govresearchgate.netCellulose-based chiral stationary phase nih.gov
LC-MS/MS XBridge C18 nih.govC18
SFC-MS/MS Amylose tris-(3,5-dimethylphenylcarbamate) nih.govCoated Chiral Phase nih.gov
GC-MS HP-5MS nih.gov5% Phenyl Methyl Siloxane

Applications of Fenbuconazole Phenyl D5 in Mechanistic Research

Tracing Environmental Pathways and Processes

The use of Fenbuconazole (B54123) (phenyl D5) is instrumental in tracing the movement and transformation of fenbuconazole in various environmental compartments. As an environmental tracer, its application allows for the unambiguous tracking of the fungicide through complex matrices like soil and water.

Research on the environmental fate of fenbuconazole has established that its dissipation is primarily governed by adsorption to soil, with increased adsorption correlating with higher organic matter content. The triazole moiety of the molecule is known to be persistent. epa.gov The use of Fenbuconazole (phenyl D5) in such studies would allow for precise quantification of the parent compound's movement, distinguishing it from potential background levels and previously applied unlabeled fenbuconazole.

Studies on similar fungicides have demonstrated the utility of isotopically labeled compounds in understanding photodegradation and metabolism, which are key processes in the breakdown of these chemicals. researchgate.net For instance, investigations into the isomerization of fenbuconazole under UV-vis irradiation have identified several isomers. researchgate.net Employing Fenbuconazole (phenyl D5) in these experiments would facilitate the structural elucidation of these photoproducts through mass spectrometry by providing a clear fragmentation pattern of the labeled phenyl group.

The persistence of fenbuconazole is significant, with surface degradation half-lives ranging from 79 days for soil photolysis to 367 days for aerobic soil metabolism. epa.gov In terrestrial field dissipation studies, half-lives have been observed to be between 157 and 407 days. epa.gov The application of Fenbuconazole (phenyl D5) as a surrogate standard in these long-term studies ensures accurate quantification, compensating for any losses during sample extraction and analysis.

Elucidating Biological Interactions and Biotransformation in Non-Human Systems

Fenbuconazole (phenyl D5) is a valuable tool for elucidating the metabolic pathways of fenbuconazole in non-human organisms. By introducing the labeled compound, researchers can accurately trace its uptake, distribution, metabolism, and excretion.

Metabolism studies in various organisms have shown that fenbuconazole is extensively metabolized. In plants such as peaches, wheat, and peanuts, metabolism occurs through oxidation at the benzylic carbon adjacent to the chlorophenyl ring. fao.org Key metabolites identified in these studies include triazole alanine (B10760859) (TA) and triazole acetic acid (TAA), along with lactones. fao.org The use of phenyl- and triazole-labeled [¹⁴C]fenbuconazole has been pivotal in these investigations. fao.org Similarly, Fenbuconazole (phenyl D5) can be used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites carrying the deuterated phenyl ring, thus confirming their origin from the parent compound.

In animal studies, such as those conducted on rats, fenbuconazole is rapidly absorbed and eliminated, primarily through the feces, with significant biliary excretion. fao.org The metabolism involves oxidation and hydroxylation at multiple sites on the molecule, followed by conjugation to form sulfates and glucuronides. fao.org By administering Fenbuconazole (phenyl D5), researchers can readily distinguish the administered compound and its metabolites from endogenous compounds in biological samples, leading to a more accurate understanding of its biotransformation.

Investigating Degradation Kinetics and Product Formation

The study of degradation kinetics is essential for assessing the environmental persistence of fenbuconazole. Fenbuconazole (phenyl D5) plays a critical role as an internal standard in these quantitative studies, ensuring the accuracy and reliability of the analytical data.

The degradation of fenbuconazole in soil is a complex process influenced by factors such as soil type and aerobic or anaerobic conditions. researchgate.netnih.gov Research has shown that the degradation of fenbuconazole enantiomers in strawberry follows pseudo-first-order kinetics. nih.gov In soil, fenbuconazole is considered moderately persistent to persistent. epa.gov Under anaerobic conditions, its degradation is significantly slower, with half-lives ranging from 451 to 655 days. epa.gov

A study on the enantioselective degradation of fenbuconazole in two different soils under aerobic and anaerobic conditions revealed that the (-)-fenbuconazole enantiomer was preferentially degraded. researchgate.netnih.gov This study also identified the formation of chiral metabolites, RH-9129 and RH-9130. researchgate.netnih.gov The use of Fenbuconazole (phenyl D5) as an internal standard in such kinetic studies allows for precise quantification of the parent compound and its degradation products over time.

The following table summarizes the degradation half-lives of fenbuconazole under different conditions, data that is critical for environmental risk assessment and can be more accurately determined using isotopically labeled standards like Fenbuconazole (phenyl D5).

ConditionMatrixHalf-life (days)Reference
Soil PhotolysisSurface Soil79 epa.gov
Aerobic Soil MetabolismSurface Soil367 epa.gov
Anaerobic Soil MetabolismSoil451-655 epa.gov
Terrestrial Field DissipationClay Soil314 epa.gov
Terrestrial Field DissipationSandy Loam Soil407 epa.gov

The major degradation products of fenbuconazole identified in various studies are listed in the table below. The use of Fenbuconazole (phenyl D5) would aid in the confirmation and quantification of metabolites containing the phenyl moiety.

Compound NameMetabolite/Degradation ProductReference
RH-9129cis-5-(4-chlorophenyl) dihydro-3-phenyl-3-(1H-1,2,3-triazol-1-yl)methyl-2(3H)-furanone epa.govnih.gov
RH-9130Metabolite of Fenbuconazole researchgate.netnih.gov
RH-64674-(4-chlorophenyl)-2-(methyl-1H-1,2,4-triazole)-4-oxo-2-phenyl butane (B89635) nitrile nih.gov
1,2,4-Triazole (B32235)Degradation product epa.gov
Triazole alanineMetabolite nih.gov
Triazole acetic acidMetabolite fao.org
Hydroxy FenbuconazoleMetabolite nih.gov

Future Directions in Fenbuconazole Research Utilizing Isotopic Labeling

Development of Novel Tracing Methodologies for Complex Systems

The core advantage of Fenbuconazole-d5 lies in its utility as an isotopic tracer. wikipedia.org Traditional analytical methods often struggle to differentiate the parent compound from background interference in complex matrices like soil, plant tissues, or water. Isotopic labeling provides a clear and unambiguous signal. Future research will focus on leveraging this property to develop more sophisticated tracing methodologies.

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to these new methods. nih.gov The distinct mass difference between the deuterated and non-deuterated fenbuconazole (B54123) allows for precise tracking and quantification, even at very low concentrations. This enables researchers to follow the compound's path from application to its ultimate fate, identifying transformation products with greater confidence. researchgate.net For instance, isotopic labeling experiments have been crucial in elucidating the isomeric structures of fenbuconazole that form under UV-visible irradiation. nih.govresearchgate.net

Future methodologies will likely involve real-time monitoring in microcosm or mesocosm experiments that simulate natural environments. By introducing Fenbuconazole-d5, scientists can dynamically track its partitioning between soil, water, and air, as well as its uptake and translocation within plants. This provides a granular view of the fungicide's behavior that is unattainable with conventional approaches.

Table 1: Mass Spectrometric Properties for Tracing Fenbuconazole and its Deuterated Analog This table illustrates the distinct mass-to-charge ratios (m/z) that allow analytical instruments to differentiate between Fenbuconazole and Fenbuconazole-d5, a fundamental principle in isotopic tracing methodologies.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ion (m/z)
FenbuconazoleC₁₉H₁₇ClN₄336.1169125.0243
Fenbuconazole (phenyl D5)C₁₉H₁₂D₅ClN₄341.1483125.0243

Integration with "Omics" Approaches for Systems-Level Understanding

The integration of stable isotope labeling with "omics" technologies—such as metabolomics, proteomics, and transcriptomics—offers a powerful strategy for achieving a systems-level understanding of fenbuconazole's effects. This approach, often referred to as Stable Isotope Probing (SIP), can reveal not only the fate of the molecule itself but also its impact on the metabolic and regulatory networks of organisms.

In a typical metabolomics study using Fenbuconazole-d5, an organism (e.g., a soil microbe, a plant, or an aquatic organism) is exposed to the deuterated fungicide. By analyzing the organism's metabolome over time, researchers can track the appearance of the deuterium (B1214612) label in various metabolites. This provides direct evidence of the biotransformation pathways of fenbuconazole and can uncover novel, previously uncharacterized metabolites.

This integration moves beyond simple fate and transport studies to answer more complex biological questions:

Metabolic Pathways: Which specific enzymes and pathways are responsible for degrading fenbuconazole?

Mechanism of Action: How does fenbuconazole perturb the metabolic network of target and non-target organisms?

Ecosystem Impact: How does the presence of fenbuconazole alter the metabolic functioning of complex microbial communities in the soil or water?

Table 2: Hypothetical Deuterated Metabolites Identified via an "Omics" Approach This table presents a hypothetical list of metabolites that could be identified in a metabolomics study after exposing an organism to Fenbuconazole-d5, showcasing how the deuterium label is incorporated into downstream products.

Metabolite ClassHypothetical Deuterated MetaboliteDeuterium Label LocationImplication
Hydroxylated MetaboliteHydroxy-fenbuconazole-d5Phenyl ringPrimary oxidative degradation pathway
Cleavage Product4-Chlorobenzaldehyde-d5Phenyl ringBreakdown of the parent structure
Conjugated MetaboliteFenbuconazole-d5-glucuronidePhenyl ring (on parent)Detoxification and excretion pathway

Advanced Modeling of Environmental and Biological Fate with Deuterated Data

Predictive models are essential tools for assessing the potential environmental risk of pesticides. The accuracy and reliability of these models are fundamentally dependent on the quality of the input data. Studies utilizing Fenbuconazole-d5 can provide highly precise and accurate data that significantly enhance the robustness of environmental and biological fate models.

Isotope tracing studies generate crucial parameters for these models, including:

Degradation Rates: By tracking the disappearance of the deuterated parent compound and the appearance of its labeled metabolites, researchers can calculate precise degradation kinetics (e.g., half-life) in various environmental compartments like soil and water. nih.govresearchgate.net

Transformation Pathways: The unambiguous identification of metabolites helps to build comprehensive degradation pathway maps, which are critical components of advanced fate models.

Partitioning Coefficients: Fenbuconazole-d5 can be used to determine how the fungicide distributes between different phases (e.g., soil-water, air-water), providing more accurate partitioning coefficients for multimedia environmental models. cefic-lri.org

By incorporating these high-quality, empirically derived parameters, models can more accurately predict the persistence, mobility, and potential for accumulation of fenbuconazole in the environment. This leads to more informed risk assessments and regulatory decisions. For example, understanding the enantioselective degradation of fenbuconazole and its metabolites, which can be studied with labeled compounds, provides crucial detail for refining these models. nih.govresearchgate.net

Table 3: Comparison of Model Input Parameters Derived from Conventional vs. Deuterated Tracing Studies This table illustrates how data from Fenbuconazole-d5 studies can provide more precise and reliable parameters for environmental fate models compared to traditional methods.

Model ParameterConventional MethodDeuterated Tracing MethodAdvantage of Deuterated Data
Soil Half-Life (t½)60-180 days (variable)125 ± 5 daysReduced variability and uncertainty
Primary Degradation ProductRH-9129 (presumptive)RH-9129-d5 (confirmed)Unambiguous identification and quantification
Water-Sediment PartitioningEstimated based on KowMeasured directlyHigher accuracy for predicting sediment accumulation

Q & A

Q. How can the crystal structure of fenbuconazole be determined experimentally, and what insights does this provide into its molecular interactions?

To determine the crystal structure, single-crystal X-ray diffraction (XRD) is typically employed. For fenbuconazole, XRD analysis revealed dihedral angles of 32.77° and 32.97° between the central phenyl ring and the chlorophenyl/triazole groups, respectively. Intermolecular interactions, such as C–H⋯N hydrogen bonds and weak Cl⋯Cl contacts (3.7892 Å), form a 2D network parallel to the (101) plane. These findings explain its stability and potential for π–π stacking (3.8597 Å separation), critical for understanding fungicidal activity and molecular packing .

Q. What analytical methods are recommended for quantifying fenbuconazole residues in agricultural samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for residue analysis. For deuterated analogs like fenbuconazole-d5, isotope dilution ensures precision. Sample preparation should include extraction with acetonitrile or acetone, followed by clean-up using dispersive solid-phase extraction (dSPE). Method validation must adhere to regulatory guidelines (e.g., EFSA protocols), with limits of detection (LOD) ≤0.01 mg/kg .

Q. How does the advanced oxidation process (AOP) degrade fenbuconazole, and what are the key degradation pathways?

AOPs combining UV-C light and hydrogen peroxide generate hydroxyl radicals (•OH), which oxidize fenbuconazole via electrophilic attack on the triazole ring or chlorophenyl group. Degradation efficiency depends on exposure time and H2O2 concentration, achieving up to 70% reduction on apple skins. Reactive oxygen species (ROS) formation through photoelectron transfer is critical; monitoring degradation products (e.g., triazole derivatives) requires LC-HRMS for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of fenbuconazole against Colletotrichum species?

Contradictions arise from species-specific resistance mechanisms. For example, C. nymphaeae and C. truncatum exhibit EC50 >100 µg/mL for fenbuconazole due to CYP51 mutations (e.g., S511T in SRS6). To address discrepancies:

  • Conduct phylogenetic analysis (ITS, GAPDH, β-tubulin) to confirm species identity.
  • Pair in vitro mycelial growth assays with in planta trials to account for environmental variables.
  • Compare results with structurally similar DMIs (e.g., tebuconazole) to identify cross-resistance patterns .

Q. What strategies are effective for identifying and quantifying triazole derivative metabolites (TDMs) in post-harvest crops?

TDMs (e.g., 1,2,4-triazole) require targeted LC-MS/MS methods with deuterated internal standards (e.g., fenbuconazole-d5). Key steps:

  • Optimize ionization parameters (ESI+ for triazole metabolites).
  • Validate against matrix-matched calibrants to correct for signal suppression in crops like apples or peaches.
  • Cross-reference with EFSA’s livestock dietary burden thresholds (0.004 mg/kg bw/day) to assess metabolite accumulation risks .

Q. How can researchers design experiments to investigate CYP51-mediated resistance in fungal pathogens exposed to fenbuconazole?

  • Gene Sequencing : Amplify and sequence CYP51 regions (e.g., SRS5, SRS6) to identify mutations linked to reduced binding affinity.
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict fenbuconazole-CYP51 interactions.
  • Expression Profiling : Quantify CYP51 mRNA levels via qRT-PCR under sublethal fungicide exposure.
  • Cross-Resistance Assays : Test susceptibility to other DMIs (e.g., propiconazole) to confirm multidrug resistance phenotypes .

Methodological Guidance

How should researchers formulate hypothesis-driven questions for fenbuconazole studies using the FINER criteria?

  • Feasible : Ensure access to deuterated standards (e.g., fenbuconazole-d5) and validated analytical infrastructure.
  • Novel : Focus on underexplored areas, such as non-target organism toxicity or hybrid AOP systems.
  • Ethical : Adhere to MRL regulations to avoid overexposure in food chains .

Q. What statistical approaches are recommended for analyzing dose-response data in fungicide efficacy trials?

  • Fit sigmoidal curves (e.g., log-logistic models) to calculate EC50 values.
  • Use ANOVA with post-hoc Tukey tests to compare efficacy across fungal species.
  • Report confidence intervals (95%) and p-values (<0.05) to validate significance .

Data Interpretation and Reporting

Q. How should conflicting data on fenbuconazole’s environmental persistence be addressed in peer-reviewed manuscripts?

  • Contextualize Variables : Note differences in soil pH, organic matter, or microbial activity across studies.
  • Meta-Analysis : Aggregate data using random-effects models to identify overarching trends.
  • Transparency : Disclose limitations (e.g., lack of long-term field trials) and recommend follow-up studies .

Q. What are the best practices for reporting crystallographic data in accordance with IUCr standards?

  • Deposit raw diffraction data in the Cambridge Structural Database (CSD).
  • Report R-factor values (<0.05), unit cell parameters, and hydrogen bonding metrics.
  • Use CIF files for reproducibility and validate with checkCIF/PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenbuconazole (phenyl D5)
Reactant of Route 2
Reactant of Route 2
Fenbuconazole (phenyl D5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.